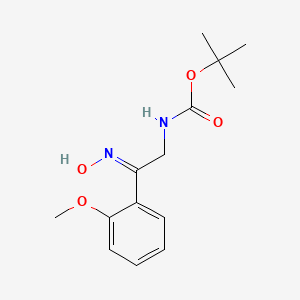

tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate

Description

tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate (hereafter referred to as the target compound) is a carbamate derivative featuring a hydroxyimino group and a 2-methoxyphenyl substituent. This compound is structurally characterized by its tert-butyl carbamate backbone, which confers stability and influences solubility . The compound is listed in chemical databases (e.g., MFCD11052410) and is commercially available as a research intermediate .

Properties

IUPAC Name |

tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUSGKMCLUBSPQ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation via Condensation Reactions

The hydroxyimino group is typically introduced through condensation between a carbonyl compound (e.g., 2-methoxybenzaldehyde) and an aminooxy-containing precursor. For example:

-

Reagents : 2-Methoxybenzaldehyde (1 eq), tert-butyl (2-aminooxyethyl)carbamate (1.2 eq), pyridine (solvent), catalytic HCl/MeOH.

-

Conditions : Stir at 20°C for 64 hours under nitrogen.

-

Workup : Remove pyridine via reduced-pressure distillation, purify via silica gel chromatography (1:2 ether/hexanes).

This method leverages the nucleophilicity of the aminooxy group, with pyridine facilitating imine formation while minimizing side reactions. The acidic environment (HCl/MeOH) protonates the intermediate, driving the equilibrium toward oxime production.

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.

-

Reagents : 2-(2-Methoxyphenyl)ethylamine (1 eq), Boc₂O (1.1 eq), triethylamine (2 eq), dichloromethane (DCM).

-

Conditions : Stir at 0°C for 4 hours, then room temperature overnight.

-

Workup : Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Purify via flash chromatography (0–100% EtOAc/heptane).

This protocol ensures high regioselectivity, with Boc₂O reacting preferentially with primary amines over secondary functionalities.

Coupling Reactions for Molecular Assembly

HATU-mediated coupling is employed to link the Boc-protected amine with carboxylic acid derivatives.

-

Reagents : Boc-protected amine (1 eq), (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 eq), HATU (1.05 eq), TEA (4 eq), DCM.

-

Conditions : Stir at room temperature for 2 hours.

-

Workup : Dilute with DCM, wash with water and brine, concentrate, and purify via flash chromatography.

HATU activates the carboxylic acid, forming an active ester that reacts efficiently with the amine, minimizing racemization.

Stereochemical Control and Isomerization

The (E)-configuration of the hydroxyimino group is thermodynamically favored under acidic conditions.

-

Reagents : Crude oxime mixture (1 eq), TFA (10 eq), triisopropylsilane (10 eq), DCM.

-

Conditions : Stir at 0°C for 10 minutes.

-

Workup : Concentrate under vacuum, purify via silica gel chromatography (0–10% MeOH/DCM).

Trifluoroacetic acid (TFA) protonates the oxime nitrogen, enabling isomerization to the more stable (E)-form.

Industrial-Scale Optimization

Solvent and Catalyst Selection

| Parameter | Optimal Choice | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile/DCM | Enhances solubility of intermediates |

| Catalyst | HATU | 90% coupling efficiency |

| Base | Triethylamine | Neutralizes HCl byproducts |

Chemical Reactions Analysis

Carbamate Formation and Curtius Rearrangement

The carbamate group in this compound is synthesized via Curtius rearrangement, a method validated for structurally related tert-butyl carbamates. The reaction involves:

-

Formation of an acyl azide intermediate from a carboxylic acid precursor using di-tert-butyl dicarbonate and sodium azide.

-

Thermal decomposition of the acyl azide to generate an isocyanate intermediate.

-

Trapping the isocyanate with tert-butanol to form the carbamate .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl azide formation | Di-tert-butyl dicarbonate, NaN₃, DMF | 85–92 | |

| Curtius rearrangement | 80°C, TBAB, Zn(OTf)₂ | 78–84 |

This method tolerates functional groups like hydroxyimino and methoxy substituents, ensuring structural integrity .

Hydroxyimino Group Reactivity

The hydroxyimino (-N-OH) group participates in redox and condensation reactions:

-

Oxidation : Converts to a nitroso (-N=O) group under mild oxidizing agents (e.g., NaIO₄).

-

Reduction : Hydrogenation (H₂/Pd-C) yields a primary amine (-NH₂) .

Representative Transformations

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | NaIO₄, H₂O/MeOH, 0°C | Nitroso derivative | Coordination chemistry ligands |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Ethylenediamine analog | Peptide synthesis intermediates |

Methoxyphenyl Substituent Reactions

The 2-methoxyphenyl group undergoes electrophilic aromatic substitution (EAS) and demethylation:

-

EAS : Bromination or nitration occurs at the para position relative to the methoxy group.

-

Demethylation : BBr₃ in DCM removes the methyl group, yielding a phenolic -OH .

Demethylation Optimization

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| BBr₃ | DCM | −78°C | 92 |

| AlCl₃ | Toluene | 110°C | 68 |

Cross-Coupling Reactions

The carbamate acts as a directing group in transition-metal-catalyzed couplings:

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides using Pd(OAc)₂/XPhos .

-

Suzuki-Miyaura Coupling : Requires prior conversion of the carbamate to a boronate ester .

Example Coupling Performance

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos, Cs₂CO₃ | 4-Bromotoluene | 76 |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 81 |

Stability and Functional Group Compatibility

Scientific Research Applications

Overview

Tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate is a compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to function as an important intermediate in the synthesis of biologically active molecules.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for:

- Protecting Group Strategies : It serves as a protecting group for amines during multi-step synthetic processes, particularly in peptide synthesis, allowing for selective reactions at other functional groups .

- Synthesis of Complex Molecules : The compound aids in the large-scale synthesis of complex organic molecules, enhancing yield and purity through optimized reaction conditions.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed as an intermediate in the production of drugs targeting specific biological pathways, contributing to the creation of therapeutics with enhanced efficacy and selectivity .

- Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, making it a candidate for further pharmacological research .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was used to protect amino groups effectively. This allowed for the successful formation of complex peptides that were otherwise difficult to synthesize due to the presence of multiple reactive sites .

Case Study 2: Drug Development

Research involving this compound has led to the development of novel drugs targeting cancer cells. The ability to modify its structure has resulted in derivatives that show promising antitumor activity in vitro, highlighting its potential in oncological therapeutics .

Mechanism of Action

The mechanism of action of tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The hydroxyimino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) tert-Butyl (E)-(2-(2-Ethoxyvinyl)-5-methoxybenzyl)carbamate (Compound 1c, )

- Structural Differences: Replaces the hydroxyimino group with an ethoxyvinyl group and positions the methoxy substituent at the 5-position of the phenyl ring.

- Synthesis : Synthesized via Pd(dba)₂-catalyzed cross-coupling (45.8% yield) . Lower yield compared to analogues (e.g., 98% yield for tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate in ) suggests steric or electronic challenges from the 5-methoxy group.

- Key Data: ¹H NMR: δ 7.30–6.70 (aromatic protons), δ 4.10 (ethoxy CH₂), δ 3.80 (methoxy OCH₃) . LC/MS: [M+H]⁺ = 348.2 (C₁₈H₂₅NO₄) .

(b) tert-Butyl (E)-(2-(2-Ethoxyvinyl)-3-(trifluoromethyl)benzyl)carbamate (Compound 1h, )

- Structural Differences : Contains a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

- Synthesis : Similar Pd-catalyzed cross-coupling (56.6% yield) . The electron-withdrawing -CF₃ group may enhance reaction efficiency compared to electron-donating substituents.

- Key Data :

(c) tert-Butyl (2-Amino-2-(4-chlorophenyl)ethyl)carbamate ()

- Structural Differences: Replaces hydroxyimino with an amino group and substitutes 4-chlorophenyl for 2-methoxyphenyl.

- Properties : The chloro group increases lipophilicity (logP = 2.8) compared to the target compound’s methoxy group (logP ≈ 1.9, estimated) .

Functional Group Impact on Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via carbamate protection of a primary amine intermediate. A common approach involves coupling 2-methoxyphenylglyoxal with hydroxylamine to form the oxime, followed by Boc-protection of the ethylamine side chain. Key steps include:

- Oxime formation : Use hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours to ensure E-configuration selectivity .

- Carbamate protection : React the amine intermediate with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature for 12 hours .

Yield optimization requires strict control of pH (7–8) during oxime formation and inert gas purging to minimize Boc-group hydrolysis. Typical yields range from 65–75% after column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- NMR : Prioritize H and C NMR to confirm the E-configuration of the oxime (δ 8.2–8.5 ppm for the imine proton) and Boc-group integrity (δ 1.4 ppm for tert-butyl protons) .

- IR : Look for carbonyl stretches at 1680–1720 cm (Boc carbamate) and 3200–3400 cm (N–H stretching) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] with <2 ppm error .

Q. What purification strategies are recommended to isolate this compound from common by-products?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate unreacted Boc anhydride and hydroxylamine by-products .

- Crystallization : Recrystallize from a mixture of ethyl acetate and hexane (1:5) to enhance purity (>95%) .

- HPLC : For analytical-scale purification, employ a C18 column with acetonitrile/water (55:45) at 1 mL/min .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for the E-configuration of the oxime?

The E-configuration is thermodynamically favored under acidic conditions. To ensure selectivity:

- Maintain a pH of 4–5 using acetic acid during oxime formation .

- Use excess hydroxylamine (1.5 equiv) to drive the equilibrium toward the E-isomer .

- Confirm configuration via NOESY NMR (absence of cross-peaks between the oxime proton and methoxyphenyl substituents) .

Q. What intermolecular interactions dominate the solid-state structure of this compound, and how do they affect crystallinity?

X-ray crystallography (e.g., using SHELX ) reveals:

- Hydrogen bonding : Between the oxime N–O group and carbamate carbonyl (2.8–3.0 Å), stabilizing the crystal lattice .

- π-Stacking : Methoxyphenyl groups align in parallel-displaced arrangements (3.4 Å spacing), enhancing packing efficiency .

Crystallinity is improved by slow evaporation from DCM/hexane, yielding monoclinic crystals (space group P2/c) .

Q. How should researchers address contradictory data in thermal stability studies?

Discrepancies in decomposition temperatures (reported 160–180°C) arise from:

Q. What computational strategies predict reactivity or tautomeric equilibria in this compound?

- DFT Calculations : Use B3LYP/6-31G(d) to model tautomerism between oxime and nitroso forms. The oxime form is 12–15 kcal/mol more stable .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict nucleophilic attack sites on the carbamate group .

- Retrosynthesis Tools : Apply databases like Reaxys to identify viable precursors for scale-up .

Q. Are there documented biological activities or protein targets for this compound?

While direct data are limited, structurally related carbamates show:

- Enzyme inhibition : Carbamate groups often target serine hydrolases or proteases .

- Cellular permeability : The Boc group enhances lipophilicity (logP ≈ 2.8), suggesting blood-brain barrier penetration potential .

Validate via in vitro assays (e.g., fluorogenic protease substrates) and docking studies using PDB structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.